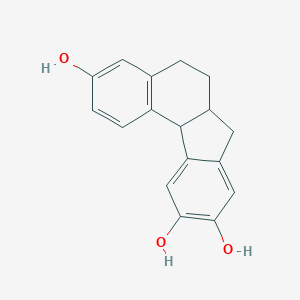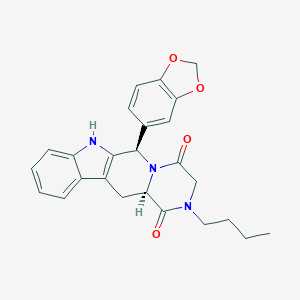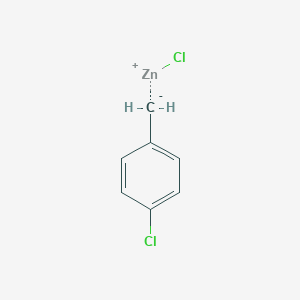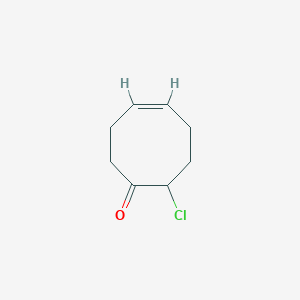
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid (AEAO) is a chemical compound that has been widely studied for its potential applications in the field of medicine. AEAO belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities. In
Wissenschaftliche Forschungsanwendungen
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and to reduce the activity of certain enzymes involved in the inflammatory response.
Biochemische Und Physiologische Effekte
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to protect against oxidative stress. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. One area of interest is the development of new synthetic methods for producing 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. Another area of interest is the further exploration of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the use of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid as a fluorescent probe for detecting metal ions could have applications in the field of environmental monitoring and analysis.
Synthesemethoden
The synthesis of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid involves the reaction of 2-aminoethanol with 2-nitroacetic acid, followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas or palladium on carbon. The final step involves the cyclization of the resulting compound with triphosgene and triethylamine to form 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. The yield of this reaction is typically around 60-70%.
Eigenschaften
CAS-Nummer |
153596-02-2 |
|---|---|
Produktname |
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid |
Molekularformel |
C5H8N4O3 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
4-(2-aminoethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O3/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
InChI-Schlüssel |
AHNFJYAJEFJZAW-UHFFFAOYSA-N |
SMILES |
C(CNC1=NON=C1C(=O)O)N |
Kanonische SMILES |
C(CNC1=NON=C1C(=O)O)N |
Synonyme |
1,2,5-Oxadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
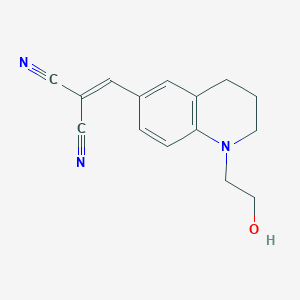
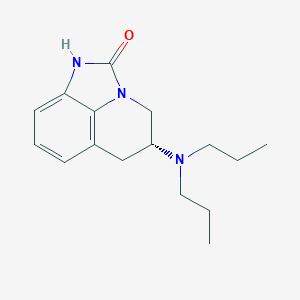
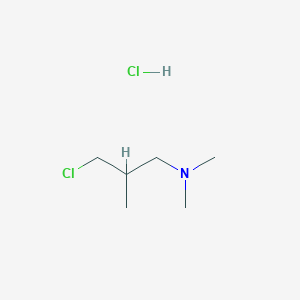
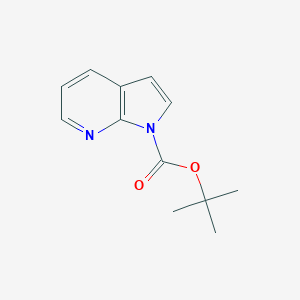
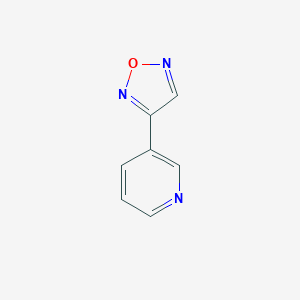
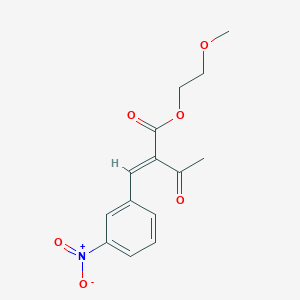
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)

